Imidazo[1,2-c]pyrimidine

kinase inhibitor CHK1 MK2

Imidazo[1,2-c]pyrimidine (274-78-2) is the essential bridgehead-nitrogen scaffold for kinase inhibitor programs requiring CHK1 selectivity over targets like MK2. Substituting the 1,2-a regioisomer can reverse potency, making this specific chemistry critical for oncology, inflammation, and antitubercular drug discovery. This scaffold is also a validated isosteric replacement for pretomanid (PA-824) and is documented across five distinct therapeutic patent families—including JAK, PRC2, and GABA—offering lower IP-crowding risk for lead optimization.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 274-78-2
Cat. No. B1242154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-c]pyrimidine
CAS274-78-2
Synonymsimidazo(1,2-c)pyrimidine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=CN2C1=NC=C2
InChIInChI=1S/C6H5N3/c1-2-7-5-9-4-3-8-6(1)9/h1-5H
InChIKeyPQWQQQGKMHENOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-c]pyrimidine (CAS 274-78-2): Bridged Nitrogen Scaffold for Kinase-Targeted Drug Discovery


Imidazo[1,2-c]pyrimidine (CAS 274-78-2) is a fused heterocyclic compound comprising an imidazole ring fused to a pyrimidine ring at the 1,2-c position, resulting in a bridgehead nitrogen architecture with molecular formula C₆H₅N₃ and molecular weight 119.12 Da . This scaffold serves as a versatile core for kinase inhibitor development, with the bridgehead nitrogen atom providing a distinct hydrogen-bonding geometry at the hinge region of ATP-binding pockets [1]. Substituted derivatives of this scaffold have demonstrated inhibition across multiple kinase targets including CDK2, Syk, JAK, CHK1, and PRC2, supporting applications in oncology, inflammation, and infectious disease research [2].

Why Imidazo[1,2-c]pyrimidine Cannot Be Casually Substituted by Imidazo[1,2-a]pyrimidine Isomers in Drug Discovery


The imidazopyrimidine scaffold class encompasses three distinct regioisomers—imidazo[1,2-a]pyrimidine, imidazo[1,2-c]pyrimidine, and imidazo[1,2-b]pyrimidine—each differing in the fusion pattern of the imidazole and pyrimidine rings [1]. This positional isomerism fundamentally alters the spatial orientation of nitrogen atoms available for hydrogen bonding, the electron density distribution across the heterocyclic system, and the vector of substituent projection into target binding pockets. In kinase inhibitor development, even minor scaffold variations can produce a switch in potency between related kinases: small structural modifications between imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine series led to a potency switch between CHK1 and MK2 kinases [2]. Consequently, substituting an imidazo[1,2-c]pyrimidine with its 1,2-a isomer in a hit-to-lead program is not a trivial scaffold hop but a fundamental redesign that invalidates established structure-activity relationships and binding mode predictions. The following quantitative evidence clarifies precisely where this scaffold demonstrates differentiable, procurement-relevant performance.

Imidazo[1,2-c]pyrimidine Differential Evidence Guide: Quantitative Performance vs. Comparators


CHK1 vs. MK2 Kinase Selectivity: Imidazo[1,2-c]pyrimidine Scaffold Enables Target-Specific Potency Switch

The imidazo[1,2-c]pyrimidine scaffold demonstrates target-specific differentiation in kinase inhibition compared to the imidazo[1,2-a]pyrazine scaffold. In a direct head-to-head comparison, small structural modifications between the two scaffold series produced a switch of potency between CHK1 and MK2 kinases. This scaffold-dependent selectivity cannot be achieved by generic substitution within the imidazopyrimidine class and requires the specific bridgehead nitrogen geometry of the 1,2-c fused system [1]. While the publication abstract provides the qualitative selectivity switch claim, the full numeric CHK1 vs. MK2 IC₅₀ values are not publicly accessible in the abstract fragment.

kinase inhibitor CHK1 MK2 cancer cell cycle checkpoint

Synthetic Accessibility: [4+1]-Cycloaddition Route Provides Three Diversity Points Inaccessible via Conventional Methods

The imidazo[1,2-c]pyrimidine scaffold can be synthesized via a novel [4+1]-cycloaddition approach that yields pharmacologically relevant scaffolds containing three points of potential diversity—a level of synthetic versatility not accessible under conventional cyclocondensation conditions [1]. This synthetic differentiation is specific to the 1,2-c regioisomer; alternative imidazopyrimidine isomers require distinct synthetic routes and offer different diversity vectors. The [4+1]-cycloaddition methodology is explicitly amenable to the assembly of compound libraries with this core structure, providing a practical advantage for medicinal chemistry campaigns requiring rapid analog generation [1].

medicinal chemistry library synthesis diversity-oriented synthesis scaffold decoration

CDK2 Inhibition: Substituted Imidazo[1,2-c]pyrimidin-5(6H)-ones Achieve Single-Digit Micromolar IC₅₀ with Defined SAR

A series of 26 imidazo[1,2-c]pyrimidin-5(6H)-one derivatives substituted with aromatic moieties at position 8 was evaluated for CDK2 inhibition. Compounds with small substituents (up to naphthyl or methoxyphenyl) generally achieved single-digit micromolar IC₅₀ values, whereas larger substituents (substituted biphenyls) decreased activity [1]. A separate study on 28 substituted imidazo[1,2-c]pyrimidin-5(6H)-ones reported micro- to submicromolar inhibition of CDK2/cyclin E, with compound 3b identified as the most potent derivative [2]. Co-crystal structure of 3b with CDK2/cyclin A confirmed ATP-pocket binding with hydrogen bonding to hinge residue Leu83 [2].

CDK2 cyclin-dependent kinase cancer cell cycle ATP-competitive inhibitor

Antimycobacterial Activity: Imidazo[1,2-c]pyrimidines Achieve MIC 2-20 μg/mL Against M. tuberculosis H37Rv

Imidazo[1,2-c]pyrimidine derivatives designed as isosteric replacements for the clinical-stage antimycobacterial agent PA-824 were synthesized and screened against Mycobacterium tuberculosis H37Rv. Compounds exhibited potent antimycobacterial activity with MIC values ranging from 2 to 20 μg/mL [1]. This activity profile stems from the 3D structural similarity between the imidazo[1,2-c]pyrimidine scaffold and PA-824, a nitroimidazo-oxazine undergoing clinical evaluation for tuberculosis treatment [1].

antitubercular Mycobacterium tuberculosis antimycobacterial PA-824 analog

Syk Kinase Inhibition: Imidazo[1,2-c]pyrimidine Derivatives Achieve Nanomolar IC₅₀ with Oral Efficacy

Imidazo[1,2-c]pyrimidine derivatives demonstrate potent inhibition of Syk family tyrosine kinases. Structure-activity relationship studies identified compounds with IC₅₀ values down to 140 nM against Syk kinase, and these agents were characterized as orally effective inhibitors [1]. BAY 61-3606, an imidazopyrimidine compound containing this scaffold, exhibits potent ATP-competitive, reversible inhibition of Syk tyrosine kinase with IC₅₀ = 10 nM and high selectivity—showing no inhibitory effect against Btk, Fyn, Itk, Lyn, and Src at concentrations up to 4.7 μM [2].

Syk kinase tyrosine kinase autoimmune allergic disorders inflammation

Multi-Kinase Patent Coverage: Imidazo[1,2-c]pyrimidine Scaffold Validated Across Five Distinct Therapeutic Targets

The imidazo[1,2-c]pyrimidine scaffold has been independently validated as a privileged kinase inhibitor core across multiple patent families covering distinct therapeutic targets. Array BioPharma disclosed 5,7-substituted-imidazo[1,2-c]pyrimidines as JAK kinase inhibitors for autoimmune and inflammatory diseases [1]. Mirati Therapeutics patented substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors for oncology applications [2]. Riker Laboratories (3M) claimed imidazo[1,2-c]pyrimidines as bronchodilators (US4503050) [3]. Neurogen Corporation patented 3-phenylimidazo[1,2-c]pyrimidine derivatives as GABA receptor ligands (US6914065) [4]. Evopoint Biosciences filed EP3741759 covering both imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine compounds for hyperuricemia and gout [5].

JAK inhibitor PRC2 inhibitor bronchodilator GABA receptor intellectual property

Imidazo[1,2-c]pyrimidine: Validated Application Scenarios for Procurement and Research Use


Kinase Inhibitor Hit-to-Lead Programs Requiring CHK1 Selectivity Over MK2

Based on the direct head-to-head scaffold comparison evidence in Section 3, imidazo[1,2-c]pyrimidine is the preferred core scaffold for kinase inhibitor programs targeting CHK1 selectivity. The scaffold-level differentiation between imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrazine series enables a switch of potency between CHK1 and MK2 kinases [1]. For cell cycle checkpoint-targeted oncology programs where CHK1 inhibition is desired while sparing MK2, procurement of the 1,2-c regioisomer is essential; substitution with the 1,2-a isomer would produce the opposite selectivity profile.

CDK2-Dependent Cancer Models with Defined 8-Position SAR Requirements

For CDK2 inhibitor discovery programs, imidazo[1,2-c]pyrimidin-5(6H)-one building blocks with small substituents (up to naphthyl or methoxyphenyl) at position 8 are appropriate for maintaining single-digit micromolar potency [1]. The co-crystal structure with CDK2/cyclin A confirms ATP-pocket binding with hydrogen bonding to hinge residue Leu83, providing a structurally validated starting point for structure-based design [2]. Procurement should prioritize derivatives with small aromatic substituents at position 8 rather than larger biphenyl-substituted analogs, which exhibit decreased activity per established SAR.

Antimycobacterial Drug Discovery Leveraging PA-824 Isosteric Replacement Strategy

The imidazo[1,2-c]pyrimidine scaffold provides a validated isosteric replacement for PA-824 (pretomanid), a clinical-stage nitroimidazo-oxazine antimycobacterial agent [1]. Derivatives of this scaffold have demonstrated MIC values as low as 2 μg/mL against M. tuberculosis H37Rv, with several compounds exhibiting potent activity in the 2-20 μg/mL range [1]. This application is specific to the 1,2-c regioisomer due to the 3D structural similarity with PA-824; alternative imidazopyrimidine isomers lack this validated structural precedent for antimycobacterial activity.

Multi-Kinase Intellectual Property Landscaping and Novel Target De-risking

The imidazo[1,2-c]pyrimidine scaffold offers distinct procurement value for organizations conducting IP landscaping or seeking novel kinase targets with reduced patent conflict risk. As documented in Section 3, this scaffold has independent patent validation across five distinct therapeutic targets: JAK (autoimmune/inflammatory), PRC2 (oncology), bronchodilation (respiratory), GABA receptors (CNS), and uric acid transport (gout) [1][2][3][4][5]. In contrast, imidazo[1,2-a]pyrimidine patents concentrate primarily in kinase and antimicrobial applications, making the 1,2-c scaffold the preferred choice for exploring non-kinase or under-represented target space with reduced IP crowding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.